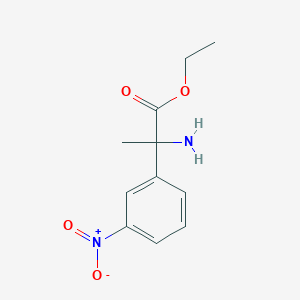![molecular formula C21H21N3O2 B2661944 4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide CAS No. 866157-12-2](/img/structure/B2661944.png)
4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as PBTZ169 and is known for its potential use in the treatment of tuberculosis. The compound has been found to exhibit potent antimycobacterial activity and has shown promising results in preclinical studies. In
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide” (also known as “4-(tert-butyl)-N-[3-(2-pyrazinyloxy)phenyl]benzenecarboxamide”), focusing on six unique applications:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly as a lead compound for developing new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer, inflammation, and neurological disorders. Researchers are exploring its efficacy and safety profiles in preclinical studies to determine its potential as a therapeutic agent .
Biochemical Research
In biochemical research, 4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide is used as a tool to study enzyme interactions and protein functions. Its ability to bind selectively to certain enzymes makes it valuable for investigating enzyme mechanisms and developing enzyme inhibitors. This application is crucial for understanding disease pathways and identifying new drug targets .
Material Science
The compound’s unique chemical properties make it useful in material science, particularly in the development of organic semiconductors. Its stability and electronic properties are being studied for applications in organic field-effect transistors (OFETs) and other electronic devices. This research aims to create more efficient and flexible electronic components .
Chemical Synthesis
4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide is also used in chemical synthesis as a building block for creating more complex molecules. Its reactivity and functional groups allow chemists to synthesize a variety of derivatives, which can be used in further research or as intermediates in the production of pharmaceuticals and other chemicals .
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. Its ability to interfere with specific biological pathways in pests or weeds makes it a candidate for developing new agrochemicals. Research is focused on its effectiveness, environmental impact, and safety for non-target organisms .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(3-pyrazin-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-21(2,3)16-9-7-15(8-10-16)20(25)24-17-5-4-6-18(13-17)26-19-14-22-11-12-23-19/h4-14H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQHAKWSRBPSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxylic acid](/img/structure/B2661877.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)methanesulfonamide](/img/structure/B2661878.png)
![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2661879.png)
![4-[(3,4-Dihydro-1H-isoquinoline-2-carbothioyl)-amino]-benzoic acid ethyl ester](/img/structure/B2661882.png)
![[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2661883.png)